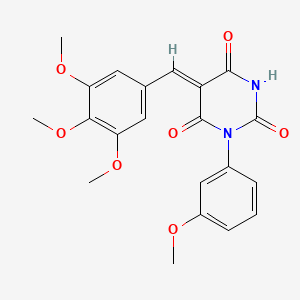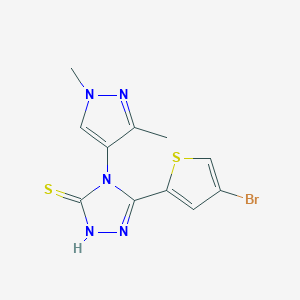![molecular formula C14H14N6O2S2 B4647255 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4647255.png)
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Vue d'ensemble
Description
2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N6O2S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is 362.06196606 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-cyclopropyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The triazole and thiadiazole moieties present in the compound are known to exhibit antibacterial properties. Triazoles, in particular, have been shown to be effective against a variety of bacterial strains. The compound could be investigated for its efficacy in inhibiting bacterial growth, potentially leading to the development of new antibacterial agents .
Antifungal Applications
Fungal infections pose a significant challenge due to the limited number of effective antifungal agents. The 1,2,4-triazole and thiadiazole rings are reported to possess antifungal activities. Research into this compound could focus on its potential to disrupt fungal cell membrane synthesis or function, offering a new avenue for antifungal drug development .
Anticancer Potential
1,3,4-Thiadiazole derivatives have been studied for their cytotoxic properties against various cancer cell lines. The compound could be explored for its ability to interfere with cell replication and DNA repair mechanisms in cancer cells, which may lead to promising anticancer therapies .
Antitubercular Activity
Tuberculosis remains a major global health issue, and the search for new therapeutic agents is ongoing. The imidazole ring, a component of the compound, has been associated with antitubercular activity. This suggests that the compound could be a candidate for the development of novel treatments against Mycobacterium tuberculosis .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. For instance, it could be evaluated for its ability to inhibit bacterial urease, an enzyme that contributes to the virulence of certain pathogens. This application could lead to the development of treatments for diseases caused by urease-producing bacteria .
Antiviral Research
Imidazole derivatives have shown promise in antiviral research. The compound could be assessed for its ability to inhibit viral replication or to interfere with virus-cell binding. This research could contribute to the creation of new antiviral drugs, particularly for viruses that have developed resistance to current treatments .
Anti-inflammatory Properties
Compounds containing thiadiazole have been reported to exhibit anti-inflammatory effects. The compound could be studied for its potential to modulate inflammatory pathways, which might be beneficial in treating chronic inflammatory diseases .
Antidepressant and Antipsychotic Effects
The presence of the triazole ring in the compound’s structure has been associated with central nervous system activity, including antidepressant and antipsychotic effects. Research could explore its potential use in the treatment of mood disorders and schizophrenia .
Propriétés
IUPAC Name |
2-[[4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-8-16-18-13(24-8)15-11(21)7-23-14-19-17-12(10-3-2-6-22-10)20(14)9-4-5-9/h2-3,6,9H,4-5,7H2,1H3,(H,15,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFORUZCGWUPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxylic acid](/img/structure/B4647184.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4647201.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4647204.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4647210.png)
![methyl 2-{3-[(4-cyanophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4647213.png)


![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-N-phenylacetamide](/img/structure/B4647226.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4647229.png)
![3-[3-(2,3,5-trimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4647233.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4647240.png)
![ethyl 2-[(4-tert-butylbenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4647244.png)
![2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647270.png)